Keap1-Nrf2-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

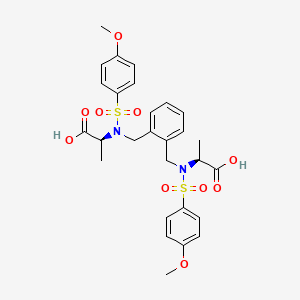

C28H32N2O10S2 |

|---|---|

Molecular Weight |

620.7 g/mol |

IUPAC Name |

(2S)-2-[[2-[[[(1S)-1-carboxyethyl]-(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl-(4-methoxyphenyl)sulfonylamino]propanoic acid |

InChI |

InChI=1S/C28H32N2O10S2/c1-19(27(31)32)29(41(35,36)25-13-9-23(39-3)10-14-25)17-21-7-5-6-8-22(21)18-30(20(2)28(33)34)42(37,38)26-15-11-24(40-4)12-16-26/h5-16,19-20H,17-18H2,1-4H3,(H,31,32)(H,33,34)/t19-,20-/m0/s1 |

InChI Key |

HTAPIMRLIHBYTM-PMACEKPBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CC1=CC=CC=C1CN([C@@H](C)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1CN(C(C)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Keap1-Nrf2-IN-13

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its dysregulation is implicated in a multitude of chronic diseases, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of Keap1-Nrf2-IN-13, a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This document details the underlying biology of the Keap1-Nrf2 pathway, the biochemical and cellular activity of this compound, and the experimental protocols used to characterize this inhibitor. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance therapies targeting this crucial pathway.

The Keap1-Nrf2 Signaling Pathway

Under homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 functions as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low basal levels of Nrf2.

In response to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes and detoxification proteins, thereby restoring cellular redox homeostasis.

Direct inhibition of the Keap1-Nrf2 PPI by small molecules represents a promising therapeutic strategy to harness the protective effects of Nrf2 activation in various disease contexts.

Mechanism of Action of this compound

This compound is a potent, non-electrophilic small molecule inhibitor that directly targets the protein-protein interaction between Keap1 and Nrf2. Unlike electrophilic Nrf2 activators that covalently modify cysteine residues on Keap1, this compound binds reversibly to the Kelch domain of Keap1, the same domain responsible for binding the Neh2 domain of Nrf2.

By occupying this binding pocket, this compound competitively inhibits the Keap1-Nrf2 interaction. This disruption prevents the Keap1-mediated ubiquitination and subsequent degradation of Nrf2. The stabilized Nrf2 is then free to accumulate in the cytoplasm and translocate to the nucleus, where it can activate the transcription of ARE-dependent cytoprotective genes.

Structural and molecular modeling studies have indicated that this compound establishes its binding affinity through the formation of hydrogen bonds with key amino acid residues within the Keap1 Kelch domain, specifically with Asn414, Arg415, Arg483, and Gln530.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, providing a comparative view of its biochemical potency.

| Parameter | Value | Assay Method | Reference |

| IC50 | 0.15 µM | Fluorescence Polarization (FP) | [1][2] |

Note: Further quantitative data from cellular assays, such as EC50 for ARE-reporter activation or target gene expression, are not yet publicly available for this specific compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound and similar inhibitors.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This biochemical assay is a high-throughput method used to screen for and characterize inhibitors of the Keap1-Nrf2 PPI. It measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein.

Materials:

-

Purified recombinant Keap1 Kelch domain protein

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated peptide containing the ETGE motif)

-

Assay Buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT)

-

Test compound (this compound)

-

384-well black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of the fluorescently labeled Nrf2 peptide at a final concentration of 1-10 nM in the assay buffer.

-

Prepare a solution of the Keap1 Kelch domain protein at a concentration that results in significant binding to the peptide probe (typically determined through a preliminary titration experiment).

-

Prepare serial dilutions of the test compound in DMSO, followed by dilution in the assay buffer.

-

In a 384-well plate, add the fluorescently labeled Nrf2 peptide to all wells.

-

Add the test compound at various concentrations to the respective wells. Include control wells with DMSO only (for maximum binding) and wells without Keap1 protein (for minimum polarization).

-

Add the Keap1 Kelch domain protein to all wells except for the minimum polarization controls.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

ARE-Luciferase Reporter Gene Assay

This cell-based assay is used to assess the ability of a compound to activate the Nrf2 pathway in a cellular context. It utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Positive control (e.g., sulforaphane)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the ARE-luciferase reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the cells for a specified period (e.g., 16-24 hours) to allow for Nrf2 activation and luciferase expression.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence of each well using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel assay or a multiplexed assay).

-

Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

Experimental and Logical Workflow

The characterization of a Keap1-Nrf2 PPI inhibitor like this compound typically follows a structured workflow, progressing from initial biochemical screening to cellular and potentially in vivo validation.

Conclusion

This compound is a potent, direct inhibitor of the Keap1-Nrf2 protein-protein interaction. Its mechanism of action, involving the competitive inhibition of Nrf2 binding to the Keap1 Kelch domain, leads to the stabilization and nuclear translocation of Nrf2, and subsequent activation of the ARE-mediated cytoprotective gene expression program. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers interested in utilizing this compound as a chemical probe to study the Keap1-Nrf2 pathway or as a starting point for the development of novel therapeutics for oxidative stress-related diseases. Further characterization of its cellular activity and in vivo efficacy will be crucial in fully elucidating its therapeutic potential.

References

An In-Depth Technical Guide to the Discovery of Keap1-Nrf2-IN-13

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases, including chronic obstructive pulmonary disease (COPD), pulmonary fibrosis, and certain cancers. The discovery of small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) represents a promising strategy for the activation of the Nrf2 pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of Keap1-Nrf2-IN-13, a potent and metabolically stable direct inhibitor of this PPI. Detailed experimental protocols, quantitative data, and visualizations of the underlying biological and experimental processes are presented to facilitate further research and development in this area.

Introduction to the Keap1-Nrf2 Signaling Pathway

Under homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low basal levels of Nrf2.

In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[3][4] The activation of these genes leads to the production of antioxidant and detoxification enzymes, thereby protecting the cell from damage.

Direct, non-covalent inhibition of the Keap1-Nrf2 PPI offers a therapeutic advantage over electrophilic Nrf2 activators, as it avoids the potential for off-target effects associated with reactive compounds.[5] this compound (also known as compound 21a) was developed as a direct inhibitor with improved potency and metabolic stability.[6]

The Discovery of this compound (Compound 21a)

The discovery of this compound originated from a lead compound (compound 4), a potent naphthalene-based inhibitor of the Keap1-Nrf2 PPI.[7] While potent, concerns about the metabolic stability of the naphthalene core prompted a molecular dissection strategy to design new analogs with improved drug-like properties.[6][7] This led to the synthesis of a series of disubstituted xylylene derivatives, culminating in the identification of compound 21a (this compound).[6]

This optimized compound demonstrated comparable inhibitory potency to the original lead in a fluorescence polarization (FP) assay but exhibited significantly enhanced metabolic stability in the presence of human liver microsomes.[6]

Mechanism of Action

This compound functions as a direct competitive inhibitor of the Keap1-Nrf2 protein-protein interaction. Molecular docking studies have elucidated its binding mode within the Kelch domain of Keap1, the primary binding site for Nrf2. The inhibitor is predicted to form crucial hydrogen bonds with key polar residues in this pocket, including Asn414, Arg415, and Arg483, and Gln530.[8][9] By occupying this binding site, this compound physically obstructs the binding of Nrf2 to Keap1, thereby preventing its ubiquitination and degradation. This leads to the stabilization and nuclear accumulation of Nrf2, and subsequent activation of ARE-dependent gene expression.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (compound 21a) and its lead compound (compound 4).

| Compound | Assay Type | Parameter | Value | Reference |

| This compound (21a) | Fluorescence Polarization (FP) | IC50 | 0.15 ± 0.02 µM | [7] |

| Human Liver Microsome Stability | % Remaining (90 min) | >95% | [6] | |

| Lead Compound (4) | Fluorescence Polarization (FP) | IC50 | 0.11 ± 0.01 µM | [7] |

| Human Liver Microsome Stability | % Remaining (90 min) | ~50% | [6] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition

This assay quantitatively measures the ability of a test compound to inhibit the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide.

Materials:

-

Recombinant human Keap1 Kelch domain protein

-

FITC-labeled 9mer Nrf2 peptide amide (FITC-9mer)

-

Assay Buffer: HEPES buffer, pH 7.4

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well, black, non-binding surface plates

-

Microplate reader capable of fluorescence polarization measurements (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. The final assay concentration may range from 0.5 to 50 µM.[8]

-

In a 384-well plate, add the following to each well for a final volume of 40 µL:

-

Include control wells:

-

Maximum Polarization (Pmax): Keap1, FITC-9mer, and DMSO (no inhibitor).

-

Minimum Polarization (Pmin): FITC-9mer and DMSO (no Keap1 or inhibitor).

-

-

Cover the plate and incubate at room temperature for 30 minutes with gentle rocking, protected from light.[7]

-

Measure fluorescence polarization on the microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[7]

Human Liver Microsome (HLM) Metabolic Stability Assay

This assay assesses the in vitro metabolic stability of a compound when incubated with human liver microsomes, providing an indication of its potential in vivo clearance.

Materials:

-

Pooled human liver microsomes

-

Test compound (this compound)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Ice-cold acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a solution of the test compound at a final concentration of 0.1 mM.[8]

-

In a microcentrifuge tube, pre-warm a mixture of the test compound, human liver microsomes, and phosphate buffer to 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 90 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Determine the metabolic stability by plotting the percentage of the parent compound remaining against time.

Conclusion

This compound (compound 21a) is a potent, direct inhibitor of the Keap1-Nrf2 protein-protein interaction, discovered through a targeted lead optimization strategy.[6] Its high potency, coupled with significantly improved metabolic stability compared to its predecessors, makes it a valuable tool for investigating the therapeutic potential of Nrf2 activation. The detailed protocols and data presented in this guide are intended to support further preclinical development and research into the role of the Keap1-Nrf2 pathway in various disease states. The non-covalent, direct-acting mechanism of this compound offers a promising avenue for the development of safer and more specific Nrf2-activating therapeutics.

References

- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Keap1-Nrf2 Signaling Pathway: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. This document details the core components of the pathway, its mechanism of action, regulatory networks, and downstream targets. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of targeting this pathway in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Core Concepts of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a primary mechanism by which cells protect themselves from both endogenous and exogenous stressors.[1] The central player in this pathway is the transcription factor Nrf2, which, under stressed conditions, translocates to the nucleus to orchestrate the expression of a vast array of cytoprotective genes.[2] Its activity is tightly regulated by Keap1, which acts as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex that targets Nrf2 for proteasomal degradation under basal conditions.[3]

Key Components:

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): A basic leucine zipper (bZip) transcription factor that binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[4]

-

Keap1 (Kelch-like ECH-associated protein 1): A cysteine-rich protein that acts as a sensor for oxidative and electrophilic stress and a negative regulator of Nrf2.[4] It functions as a homodimer.[2]

-

Cul3 (Cullin 3): A member of the cullin family of proteins that serves as a scaffold for the E3 ubiquitin ligase complex.[3]

-

Rbx1 (RING-box protein 1): A core component of the Cullin-RING E3 ubiquitin ligases that recruits the E2 ubiquitin-conjugating enzyme.[5]

Mechanism of Action

The regulation of Nrf2 activity by Keap1 is a dynamic process that responds to the cellular redox state.

Under Basal (Unstressed) Conditions:

Under normal physiological conditions, Keap1 sequesters Nrf2 in the cytoplasm.[6] A single Nrf2 molecule is bound by a Keap1 homodimer through two distinct motifs in its N-terminal Neh2 domain: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[7] This interaction facilitates the polyubiquitination of Nrf2 by the Keap1-Cul3-Rbx1 E3 ligase complex, leading to its continuous degradation by the 26S proteasome.[5] This process maintains low intracellular levels of Nrf2.[5]

Under Stress Conditions:

In the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified.[8] This modification induces a conformational change in the Keap1 protein, which disrupts the ubiquitination of Nrf2.[2] As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus.[2]

Once in the nucleus, Nrf2 heterodimerizes with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to AREs in the regulatory regions of its target genes, initiating their transcription.[9] These target genes encode a wide range of proteins involved in antioxidant defense, detoxification, and the maintenance of cellular homeostasis.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the Keap1-Nrf2 signaling pathway.

| Parameter | Value | Reference(s) |

| Binding Affinity (Kd) | ||

| Keap1 - Nrf2 (ETGE motif) | ~5 nM | [7][9] |

| Keap1 - Nrf2 (DLG motif) | ~1 µM | [7] |

| Protein Half-life | ||

| Nrf2 (basal conditions) | < 20 minutes | [10][11][12] |

| Nrf2 (stressed conditions) | Can increase to ~100-200 minutes | [11][13] |

| Cellular Concentration | ||

| Keap1 | 50,000 - 300,000 molecules/cell (murine cell lines) | [1] |

| Nrf2 (basal) | 49,000 - 190,000 molecules/cell (murine cell lines) | [1] |

| Stoichiometry | ||

| Keap1:Nrf2 | 2:1 | [1][2][8] |

Experimental Protocols

Detailed methodologies for key experiments used to study the Keap1-Nrf2 pathway are provided below.

Western Blotting for Keap1 and Nrf2

This protocol is used to detect and quantify the protein levels of Keap1 and Nrf2 in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Keap1 and Nrf2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.[6][14]

Luciferase Reporter Assay for Nrf2 Activity

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

ARE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Cell line of interest

-

Transfection reagent

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid.

-

After transfection, treat the cells with the compounds of interest or vehicle control.

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[15]

Chromatin Immunoprecipitation (ChIP) for Nrf2

ChIP is used to determine if Nrf2 binds to the promoter regions of its target genes in vivo.

Materials:

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonication or enzymatic digestion reagents to shear chromatin

-

Antibody against Nrf2

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the ARE of a known Nrf2 target gene

Procedure:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into small fragments.

-

Immunoprecipitate the Nrf2-DNA complexes using an anti-Nrf2 antibody and protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links and digest the protein with proteinase K.

-

Purify the DNA.

-

Quantify the amount of target DNA sequence by qPCR using primers specific for the ARE of a target gene.

Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

This technique is used to verify the interaction between Keap1 and Nrf2 in a cellular context.

Materials:

-

Cell lysis buffer (non-denaturing)

-

Antibody against Keap1 or Nrf2

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer or SDS-PAGE sample buffer

Procedure:

-

Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate to reduce non-specific binding.

-

Incubate the lysate with an antibody against the "bait" protein (e.g., Keap1).

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads to remove unbound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., Nrf2).

In Vitro Nrf2 Ubiquitination Assay

This assay reconstitutes the ubiquitination of Nrf2 in a cell-free system to study the enzymatic activity of the Keap1-Cul3-Rbx1 E3 ligase.

Materials:

-

Recombinant Nrf2 protein (substrate)

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5)

-

Recombinant Keap1, Cul3, and Rbx1 proteins (to assemble the E3 ligase)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Combine the recombinant E1, E2, ubiquitin, and ATP in the reaction buffer.

-

Add the recombinant Nrf2 substrate.

-

Initiate the reaction by adding the assembled Keap1-Cul3-Rbx1 E3 ligase complex.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Nrf2 antibody to detect the appearance of higher molecular weight ubiquitinated Nrf2 species.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a typical experimental workflow.

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Caption: A typical experimental workflow for studying the Keap1-Nrf2 pathway.

References

- 1. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of transcription factor Nrf2 via the ubiquitin-proteasome pathway and stabilization by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The deubiquitinating enzyme USP35 regulates the stability of NRF2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BTB Protein Keap1 Targets Antioxidant Transcription Factor Nrf2 for Ubiquitination by the Cullin 3-Roc1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Keap1-Nrf2-IN-13: A Technical Guide for Oxidative Stress Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Keap1-Nrf2-IN-13, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), for its application in oxidative stress research. This document outlines the core mechanism of the Keap1-Nrf2 signaling pathway, the function of this compound as a modulator of this pathway, detailed experimental protocols for its characterization, and a summary of its quantitative data.

The Keap1-Nrf2 Signaling Pathway and Oxidative Stress

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under homeostatic conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3][4] When cells are exposed to oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This, in turn, upregulates the expression of a suite of cytoprotective genes, including antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[5]

Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases characterized by oxidative stress, including chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, and cancer.[6][7] Therefore, small molecule inhibitors of the Keap1-Nrf2 PPI, which mimic the effects of oxidative stress to activate the Nrf2 pathway, are of significant interest as potential therapeutic agents.[7]

This compound: A Non-Covalent Inhibitor

This compound is a small molecule inhibitor that directly targets the protein-protein interaction between Keap1 and Nrf2.[1] Unlike electrophilic activators of the Nrf2 pathway, this compound functions through a non-covalent binding mechanism.[6] This direct inhibition prevents the Keap1-mediated degradation of Nrf2, leading to its accumulation and the subsequent activation of the ARE-dependent antioxidant response.[6][7]

Quantitative Data

The inhibitory potency of this compound has been quantified using a fluorescence polarization (FP) assay.

| Compound | Assay Type | IC50 (µM) |

| This compound | Fluorescence Polarization (FP) | 0.15[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other inhibitors of the Keap1-Nrf2 PPI.

Fluorescence Polarization (FP) Assay

This in vitro assay directly measures the disruption of the Keap1-Nrf2 interaction.

Principle: A fluorescently labeled Nrf2 peptide is used as a probe. When bound to the larger Keap1 protein, the probe's rotation is slower, resulting in a high fluorescence polarization signal. In the presence of an inhibitor that competes for the same binding site, the fluorescent probe is displaced, rotates more freely, and results in a lower polarization signal.[4]

Protocol:

-

Reagents and Materials:

-

Purified recombinant Keap1 Kelch domain protein.

-

Fluorescently labeled Nrf2 peptide probe (e.g., FITC-labeled 9-mer Nrf2 peptide).

-

Assay Buffer (e.g., 10 mM HEPES, pH 7.4).

-

384-well, non-binding, black microplates.

-

Test compound (this compound) serially diluted in assay buffer.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Add 10 µL of 4 nM FITC-9mer Nrf2 peptide amide to each well of the 384-well plate.[8]

-

Add 10 µL of 12 nM Keap1 Kelch domain protein to each well, except for the "probe only" control wells.[8]

-

Add 10 µL of serially diluted test compound to the appropriate wells. For control wells, add 10 µL of assay buffer with DMSO.

-

Add 10 µL of HEPES buffer to bring the final volume in each well to 40 µL.[8]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[8]

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).[8]

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is another robust in vitro assay for quantifying the inhibition of the Keap1-Nrf2 interaction.

Principle: This assay utilizes a lanthanide-based donor fluorophore (e.g., Terbium-cryptate labeled anti-His antibody) bound to a His-tagged Keap1 protein and an acceptor fluorophore (e.g., FITC) conjugated to an Nrf2 peptide. When the donor and acceptor are in close proximity due to the Keap1-Nrf2 interaction, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[9]

Protocol:

-

Reagents and Materials:

-

His-tagged purified recombinant Keap1 Kelch domain protein.

-

Terbium-cryptate labeled anti-His antibody (donor).

-

FITC-labeled Nrf2 peptide (acceptor).

-

Assay Buffer.

-

384-well, low-volume, black microplates.

-

Test compound serially diluted in assay buffer.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Add the test compound and Keap1 protein to the wells and incubate.

-

Add the donor (anti-His-Tb) and acceptor (FITC-Nrf2 peptide) reagents.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

-

Data Analysis:

-

The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.

-

The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay measures the activation of the Nrf2 pathway in living cells.

Principle: Cells are engineered to express a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 by an inhibitor leads to the transcription of the luciferase gene, and the resulting luminescence is proportional to Nrf2 activity.[10]

Protocol:

-

Reagents and Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE).[8]

-

Cell culture medium and supplements.

-

96-well, white, clear-bottom cell culture plates.

-

Test compound serially diluted in cell culture medium.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.[10]

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).[10]

-

Lyse the cells and add the luciferase assay reagent.[10]

-

Measure the luminescence using a luminometer.[10]

-

-

Data Analysis:

-

The fold induction of luciferase activity is calculated relative to vehicle-treated control cells.

-

The EC50 value (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.

-

Visualizations

Signaling Pathway Diagram

Caption: The Keap1-Nrf2 signaling pathway under basal and stress/inhibited conditions.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the evaluation of Keap1-Nrf2 inhibitors.

References

- 1. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]

- 2. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nrf2/ARE activation assay [bio-protocol.org]

An In-depth Technical Guide to Keap1-Nrf2-IN-13: A Preclinical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary preclinical data available for Keap1-Nrf2-IN-13, a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This document details the mechanism of action, quantitative data from key experiments, and the methodologies employed in its initial characterization.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2] This process maintains low intracellular levels of Nrf2.

In response to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[3] Dysregulation of the Keap1-Nrf2 pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.[3]

This compound: A Direct Inhibitor of the Keap1-Nrf2 PPI

This compound is a small molecule designed to directly inhibit the protein-protein interaction between Keap1 and Nrf2.[4] By physically blocking the binding of Nrf2 to Keap1, this compound mimics the effects of oxidative stress, leading to the stabilization and nuclear accumulation of Nrf2 and the subsequent activation of the ARE-mediated antioxidant response. This non-covalent, direct inhibition offers a potentially more specific and less reactive approach compared to electrophilic Nrf2 activators that covalently modify Keap1.

Based on the available scientific literature, this compound corresponds to compound 21a as described in "Discovery of disubstituted xylylene derivatives as small molecule direct inhibitors of Keap1-Nrf2 protein-protein interaction" published in Bioorganic & Medicinal Chemistry.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound (referred to as compound 21a in the source literature) and related compounds from the primary research article.[1]

Table 1: In Vitro Inhibitory Activity of Keap1-Nrf2 Inhibitors [1]

| Compound | IC50 (µM) against Keap1-Nrf2 PPI* |

| This compound (21a) | 0.15 ± 0.02 |

| Lead Compound (4) | 0.11 ± 0.01 |

| 1,2-Disubstituted Xylylene (9a) | 2.3 ± 0.24 |

| 1,3-Disubstituted Xylylene (9b) | > 50 |

| 1,4-Disubstituted Xylylene (9c) | > 50 |

*Data obtained from a Fluorescence Polarization (FP) assay.

Experimental Protocols

The following section details the methodologies used to characterize this compound.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition

This in vitro assay was employed to determine the half-maximal inhibitory concentration (IC50) of test compounds against the Keap1-Nrf2 protein-protein interaction.[1]

Principle: Fluorescence polarization measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger protein. A fluorescently labeled Nrf2 peptide, when unbound, tumbles rapidly in solution, resulting in low polarization. When bound to the larger Keap1 protein, its tumbling is restricted, leading to a higher polarization value. Inhibitors that disrupt this interaction will cause a decrease in polarization.

Materials:

-

Recombinant human Keap1 protein

-

Fluorescein-labeled Nrf2 peptide (FITC-Nrf2)

-

Assay Buffer (e.g., PBS with 0.01% Triton X-100)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well black plates

Procedure:

-

A solution of Keap1 protein and FITC-Nrf2 peptide is prepared in the assay buffer.

-

The test compounds are serially diluted to various concentrations.

-

The Keap1/FITC-Nrf2 mixture is added to the wells of a 384-well plate.

-

The test compounds at different concentrations are then added to the respective wells.

-

The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for fluorescein.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Keap1-Nrf2 signaling pathway and the workflow of the fluorescence polarization assay.

Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow of the Fluorescence Polarization (FP) assay for Keap1-Nrf2 inhibitors.

Conclusion

This compound has been identified as a potent, direct inhibitor of the Keap1-Nrf2 protein-protein interaction with a reported IC50 value in the low micromolar range. The preliminary data suggests its potential as a valuable research tool for studying the therapeutic implications of Nrf2 activation in various disease models. Further studies are warranted to fully elucidate its cellular activity, pharmacokinetic properties, and in vivo efficacy.

References

- 1. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of disubstituted xylylene derivatives as small molecule direct inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Keap1-Nrf2-IN-13: A Technical Guide to Cellular Target Engagement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target engagement of Keap1-Nrf2-IN-13 in cellular systems. It is designed to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to effectively study and utilize this potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).

Core Concepts: The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, targeting the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.

Upon exposure to oxidative stress or electrophilic agents, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, initiating their transcription. These genes encode for antioxidant enzymes, detoxification enzymes, and other proteins that restore cellular homeostasis.

Direct inhibition of the Keap1-Nrf2 PPI represents a promising therapeutic strategy for diseases associated with oxidative stress, such as chronic obstructive pulmonary disorder (COPD), pulmonary fibrosis, and certain cancers.[1]

Figure 1: The Keap1-Nrf2 Signaling Pathway and the Mechanism of Action of this compound.

Quantitative Data for this compound

This compound is a small molecule inhibitor designed to directly block the protein-protein interaction between Keap1 and Nrf2. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 0.15 µM | Fluorescence Polarization (FP) | [1][2] |

Table 1: Biochemical Activity of this compound.

Note: Further quantitative data such as binding affinity (Kd) and cellular efficacy (EC50) in reporter assays are not publicly available in the primary literature for this compound.

Experimental Protocols for Target Engagement

To assess the cellular target engagement of this compound and other potential inhibitors, several key experiments are routinely employed. Detailed methodologies for these assays are provided below.

Fluorescence Polarization (FP) Assay

This biochemical assay directly measures the disruption of the Keap1-Nrf2 interaction in a high-throughput format.

Figure 2: Workflow for the Fluorescence Polarization (FP) Assay.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant human Keap1 protein (Kelch domain) is diluted in FP assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM NaCl, 0.05% P-20, and 1 mM DTT).

-

A fluorescein-labeled peptide derived from the Nrf2 Neh2 domain (e.g., FITC-GDEETGEFL) is diluted in the same assay buffer.

-

This compound is serially diluted in DMSO and then further diluted in assay buffer.

-

-

Assay Procedure:

-

In a black, low-volume 384-well plate, add the fluorescently-labeled Nrf2 peptide, Keap1 protein, and the test compound.

-

The final concentrations in the well are typically around 15 nM fluorescent peptide, 40 nM Keap1 protein, and varying concentrations of the inhibitor.

-

Include controls for high polarization (Keap1 + peptide, no inhibitor) and low polarization (peptide only, no Keap1).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Figure 3: Workflow for the ARE Luciferase Reporter Assay.

Detailed Methodology:

-

Cell Culture and Plating:

-

Use a cell line stably transfected with a luciferase reporter vector containing multiple copies of the ARE consensus sequence (e.g., HepG2-ARE cells).

-

Plate the cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).

-

-

Incubation and Lysis:

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 16-24 hours.

-

After incubation, remove the medium and lyse the cells using a suitable lysis buffer (e.g., provided in a commercial luciferase assay kit).

-

-

Luminescence Measurement and Analysis:

-

Add the luciferase substrate to the cell lysates according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected Renilla luciferase reporter or a separate viability assay).

-

The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined by plotting the fold induction of luciferase activity against the compound concentration and fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Figure 4: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

-

Cell Treatment and Heating:

-

Culture cells to a sufficient density and treat them with this compound or a vehicle control for a specified time (e.g., 1-2 hours).

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Protein Quantification:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the concentration of soluble Keap1 in each sample using a method such as Western blotting with a Keap1-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble Keap1 as a function of temperature for both the vehicle- and compound-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, direct engagement. The magnitude of this thermal shift can be quantified.

-

Conclusion

This compound is a valuable tool for studying the Keap1-Nrf2 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for assessing its target engagement in cells. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of the mechanism of action of this and other Keap1-Nrf2 PPI inhibitors, facilitating their development as potential therapeutics for a range of oxidative stress-related diseases.

References

Methodological & Application

Application Notes and Protocols for Keap1-Nrf2-IN-13 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, maintaining low intracellular levels of Nrf2. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters. These genes encode for antioxidant enzymes, detoxification enzymes, and other proteins involved in maintaining cellular redox homeostasis.

Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) have emerged as promising therapeutic agents. Keap1-Nrf2-IN-13 is a potent small molecule inhibitor designed to disrupt the interaction between Keap1 and Nrf2, thereby activating the Nrf2-mediated antioxidant response.

These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its biological activity and downstream effects.

Data Presentation

The following tables summarize representative quantitative data for this compound based on typical results obtained for potent Keap1-Nrf2 PPI inhibitors.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay |

| IC50 | 75 nM | - | Keap1-Nrf2 PPI Assay (Fluorescence Polarization) |

| EC50 (Nrf2 Activation) | 0.5 µM | A549 (Human Lung Carcinoma) | ARE-Luciferase Reporter Assay |

| Optimal Concentration Range | 0.1 - 10 µM | Various | Cell-based assays |

Table 2: Effect of this compound on Nrf2 Target Gene Expression

| Target Gene | Fold Induction (at 1 µM) | Fold Induction (at 5 µM) | Cell Line | Time Point |

| NQO1 | 4.5 | 8.2 | HaCaT (Human Keratinocyte) | 24 hours |

| HO-1 | 6.8 | 12.5 | HepG2 (Human Hepatocellular Carcinoma) | 24 hours |

| GCLC | 3.2 | 6.1 | A549 (Human Lung Carcinoma) | 24 hours |

| GCLM | 2.9 | 5.7 | HaCaT (Human Keratinocyte) | 24 hours |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | CC50 (72 hours) |

| A549 | > 50 µM |

| HaCaT | > 50 µM |

| HepG2 | > 50 µM |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Keap1-Nrf2 signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: The Keap1-Nrf2 Signaling Pathway and the Mechanism of Action of this compound.

Caption: A General Experimental Workflow for Evaluating this compound in Cell Culture.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound.

Materials:

-

Cells of interest (e.g., A549, HaCaT, HepG2)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well.

-

Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot for Nrf2 and Target Protein Expression

This protocol is to determine the effect of this compound on the protein levels of Nrf2 and its downstream targets like HO-1 and NQO1.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 6, 12, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This protocol is to measure the mRNA levels of Nrf2 target genes.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

DMSO

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (e.g., NQO1, HO-1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

Seed and treat cells as described in the Western Blot protocol.

-

Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

Perform qRT-PCR using SYBR Green or TaqMan master mix, primers, and cDNA template.

-

Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the results using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.

Disclaimer

This document provides generalized protocols and representative data for the use of this compound. Optimal conditions, including cell type, compound concentration, and incubation time, may vary and should be determined empirically by the end-user. The provided data is for illustrative purposes and may not be directly representative of all experimental outcomes. Always refer to the product-specific information sheet for handling and storage instructions. For research use only. Not for use in diagnostic procedures.

Application Notes and Protocols for Keap1-Nrf2-IN-13 In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keap1-Nrf2-IN-13 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with a reported half-maximal inhibitory concentration (IC50) of 0.15 µM in fluorescence polarization assays.[1] By disrupting the binding of Keap1 to Nrf2, this inhibitor prevents the ubiquitination and subsequent proteasomal degradation of the transcription factor Nrf2.[2][3][4][5] This stabilization allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][7] Consequently, this compound serves as a valuable research tool for investigating the therapeutic potential of activating the Nrf2 pathway in the context of diseases driven by oxidative stress and inflammation, such as chronic obstructive pulmonary disorder (COPD), pulmonary fibrosis, and certain cancers.[1]

These application notes provide detailed protocols for the in vitro use of this compound to help researchers characterize its activity and elucidate its mechanism of action in cell-based models.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.15 µM | Fluorescence Polarization (FP) | [1] |

Table 2: Example Dose-Response Data for Nrf2 Target Gene Expression

| Concentration of this compound (µM) | Fold Change in HO-1 mRNA Expression (Hypothetical) | Fold Change in NQO1 mRNA Expression (Hypothetical) |

| 0 (Vehicle Control) | 1.0 | 1.0 |

| 0.1 | 2.5 | 2.0 |

| 0.5 | 8.0 | 6.5 |

| 1.0 | 15.0 | 12.0 |

| 5.0 | 25.0 | 20.0 |

| 10.0 | 28.0 | 22.0 |

Note: The data in Table 2 is hypothetical and intended to serve as an example of expected results from a qPCR experiment. Actual results may vary depending on the cell line and experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and correlation of NRF2, KEAP1, NQO-1 and HO-1 in advanced squamous cell carcinoma of the larynx and their association with clinicopathologic features - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Keap1-Nrf2-IN-13 and Other Direct PPI Inhibitors in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Keap1-Nrf2-IN-13 and other direct protein-protein interaction (PPI) inhibitors of the Keap1-Nrf2 pathway. While specific in vivo dosage and administration data for this compound are not yet publicly available, this document outlines a detailed protocol based on a structurally related direct Keap1-Nrf2 PPI inhibitor, KCB-F06, to serve as a starting point for experimental design.

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][4] Oxidative stress modifies reactive cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction and leading to the stabilization and nuclear translocation of Nrf2.[1][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective enzymes and proteins.[1][4]

Direct inhibitors of the Keap1-Nrf2 protein-protein interaction represent a promising therapeutic strategy for a variety of diseases associated with oxidative stress, including neurodegenerative diseases, inflammatory conditions, and some cancers.[2][3][5][6][7] Unlike electrophilic Nrf2 activators, direct PPI inhibitors do not rely on covalent modification of Keap1 and may offer a more specific and potentially safer pharmacological profile.[2][6] this compound is one such small molecule inhibitor with a reported in vitro IC50 of 0.15 µM.[8][9]

Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the mechanism of the Keap1-Nrf2 signaling pathway and the site of action for direct PPI inhibitors like this compound.

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of direct PPI inhibitors.

In Vivo Dosing and Administration: A Representative Protocol

As there is no specific published in vivo dosage for this compound, the following table summarizes the dosing information for a similar direct Keap1-Nrf2 PPI inhibitor, KCB-F06, used in a mouse model of osteoporosis. This can be used as a reference for designing initial dose-finding studies for this compound.

| Compound | Animal Model | Dosage | Administration Route | Frequency | Duration | Reference |

| KCB-F06 | Ovariectomized (OVX) mice | 10 mg/kg | Intraperitoneal (IP) injection | Daily | 4 weeks | [10] |

Detailed Experimental Protocols

Formulation of this compound for In Vivo Administration

A common starting point for formulating hydrophobic small molecules for in vivo studies involves creating a suspension or solution in a well-tolerated vehicle.

-

Materials:

-

This compound powder

-

Vehicle components:

-

0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

-

Alternatively: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline

-

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

-

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

-

Weigh the this compound powder and place it in a sterile microcentrifuge tube.

-

Add the vehicle to the tube.

-

Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.

-

If the compound does not fully dissolve or suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator.

-

Visually inspect the formulation for homogeneity before each administration.

-

Animal Handling and Administration

The choice of administration route depends on the pharmacokinetic properties of the compound and the experimental design. Intraperitoneal injection and oral gavage are common methods.

-

Materials:

-

Mouse restraint device (optional)

-

25-27 gauge needles

-

1 mL syringes

-

70% ethanol for disinfection

-

Prepared this compound formulation

-

-

Procedure:

-

Properly restrain the mouse to expose the abdomen.

-

Tilt the mouse so that its head is pointing slightly downwards.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11][12]

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle, with the bevel up, at a 30-45 degree angle into the peritoneal cavity.[12]

-

Aspirate gently to ensure that no blood or other fluids are drawn into the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site with a fresh needle.

-

Inject the calculated volume of the this compound formulation slowly and steadily. The maximum recommended injection volume is 10 µl/g of body weight.[13]

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress or adverse reactions for at least 10-15 minutes post-injection.

-

-

Materials:

-

Appropriately sized gavage needles for mice (e.g., 20-22 gauge, 1.5 inches long with a rounded tip).[14]

-

1 mL syringes

-

Prepared this compound formulation

-

-

Procedure:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[15] Mark the needle if necessary.

-

Properly restrain the mouse, ensuring its head and neck are in a straight line with its body.[16]

-

Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.[17] The mouse should swallow as the tube is advanced.

-

If any resistance is met, do not force the needle. Withdraw and attempt to re-insert.

-

Once the needle is in the esophagus, slowly administer the formulation. The maximum recommended volume is 10 ml/kg.[14][17]

-

After administration, gently remove the gavage needle along the same path of insertion.

-

Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.[14]

-

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study evaluating a Keap1-Nrf2 PPI inhibitor.

Caption: A generalized experimental workflow for in vivo testing of a drug candidate.

Endpoint Analysis

Following the treatment period, various analyses can be performed to assess the efficacy of the Keap1-Nrf2 inhibitor.

-

Pharmacodynamic (PD) Biomarkers:

-

Western Blot or ELISA: Measure the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1) in tissues of interest to confirm target engagement.

-

qRT-PCR: Quantify the mRNA expression of Nrf2 target genes.

-

-

Oxidative Stress Markers:

-

Measure levels of reactive oxygen species (ROS), malondialdehyde (MDA), or 8-hydroxy-2'-deoxyguanosine (8-OHdG) in tissue homogenates or plasma.

-

Assess the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

-

Disease-Specific Endpoints:

-

These will vary depending on the animal model used (e.g., behavioral tests in neurodegeneration models, histological analysis of inflammation in colitis models, micro-CT analysis in osteoporosis models).

-

Conclusion

These application notes provide a foundational framework for conducting in vivo studies with this compound and other direct Keap1-Nrf2 PPI inhibitors. It is crucial to perform dose-response and toxicity studies to determine the optimal and safe dosage for this compound in the specific animal model being used. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments.

References

- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct Keap1-Nrf2 disruption as a ... | Article | H1 Connect [archive.connect.h1.co]

- 6. Discovery of direct inhibitors of Keap1-Nrf2 protein-protein interaction as potential therapeutic and preventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 12. uac.arizona.edu [uac.arizona.edu]

- 13. ltk.uzh.ch [ltk.uzh.ch]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. research.fsu.edu [research.fsu.edu]

- 16. instechlabs.com [instechlabs.com]

- 17. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

Application Notes and Protocols for Keap1-Nrf2-IN-13 in Fluorescence Polarization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low intracellular levels of Nrf2. Upon exposure to stressors, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.

Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) is a promising therapeutic strategy for diseases associated with oxidative stress, such as chronic obstructive pulmonary disorder (COPD), pulmonary fibrosis, and certain cancers.[3] Keap1-Nrf2-IN-13 is a potent small molecule inhibitor of this interaction. Fluorescence Polarization (FP) is a robust, high-throughput screening-compatible assay format for identifying and characterizing such inhibitors.[4] This document provides detailed application notes and protocols for the use of this compound in a Keap1-Nrf2 fluorescence polarization assay.

Principle of the Fluorescence Polarization Assay